(2Z)-1-(2,3-dichlorophenyl)-3-phenylprop-2-en-1-one
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Overview
Description
(2Z)-1-(2,3-dichlorophenyl)-3-phenylprop-2-en-1-one is an organic compound characterized by the presence of a dichlorophenyl group and a phenyl group connected through a propenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(2,3-dichlorophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dichlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-(2,3-dichlorophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-1-(2,3-dichlorophenyl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-1-(2,3-dichlorophenyl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinase receptors, which play a crucial role in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (2Z)-1-(2,3-dichlorophenyl)-3-phenylprop-2-en-1-one exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. The presence of both dichlorophenyl and phenyl groups in a propenone structure allows for diverse chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C15H10Cl2O |
---|---|
Molecular Weight |
277.1 g/mol |
IUPAC Name |
(Z)-1-(2,3-dichlorophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-4-7-12(15(13)17)14(18)10-9-11-5-2-1-3-6-11/h1-10H/b10-9- |
InChI Key |
PHUNVIASHRARSS-KTKRTIGZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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